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MOTS-c (human) (trifluoroacetate salt)

Cat. No.: B10819026
M. Wt: 2288.6 g/mol
InChI Key: JLKDYZLVBJDJTO-DNWXONKHSA-N
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Description

Overview of Mitochondrial Derived Peptides in Intercellular and Intracellular Communication

Mitochondria, traditionally viewed as the powerhouses of the cell, are now understood to be dynamic signaling organelles. nih.gov They communicate within the cell (intracellularly) and between cells (intercellularly) to regulate a host of biological processes. nih.govnih.gov Intracellular communication involves the exchange of ions, metabolites, and other signaling molecules with other organelles, ensuring cellular homeostasis. nih.govharvard.edu Intercellular communication allows mitochondria to transmit signals related to metabolic stress and inflammation throughout the body. nih.gov

Mitochondrial-derived peptides (MDPs) are a key component of this communication network. nih.govencyclopedia.pub These small peptides are encoded by short open reading frames (sORFs) within the mitochondrial genome. nih.govmdpi.com Once translated, MDPs can act both within the cell of origin and be secreted to act on distant tissues, thereby functioning as hormones, or "mitokines." mdpi.comnih.gov This dual function allows them to play a significant role in regulating metabolism, stress responses, and cell viability. nih.govmdpi.com

Historical Context of MOTS-c Discovery and Identification

The discovery of MOTS-c in 2015 followed that of the first identified MDP, humanin, in 2001. mdpi.comnih.gov Researchers identified MOTS-c while investigating interferon-responsive genes. mdpi.comnih.gov They noted that transcripts from mitochondrial ribosomal genes were induced under these conditions. e-dmj.org Subsequent analysis of the short open reading frames within the human 12S rRNA region of the mitochondrial DNA revealed a 51-base pair sequence that codes for a 16-amino acid peptide, which was named MOTS-c (mitochondrial open reading frame of the 12S rRNA type-c). mdpi.com It was found to be expressed in various tissues and present in the plasma of both rodents and humans, suggesting its role as a signaling molecule. mdpi.comnih.gov

Molecular Origin: Encoding from the Mitochondrial Genome's 12S rRNA Region

MOTS-c is encoded by a short open reading frame (sORF) within the mitochondrial 12S ribosomal RNA (rRNA) gene. nih.govnih.gov This is a significant departure from the classical understanding of genetics, where the mitochondrial genome was thought to primarily encode proteins for the electron transport chain. mdpi.com The mRNA for MOTS-c is transcribed in the mitochondria and then transported to the cytoplasm for translation into the 16-amino acid peptide. researchgate.net This mitochondrial origin has been confirmed by studies showing that its expression is lost in cells depleted of mitochondrial DNA. nih.gov

Nomenclature and Structural Context of MOTS-c (human) (trifluoroacetate salt)

The full chemical name for the compound is L-methionyl-L-arginyl-L-tryptophyl-L-glutaminyl-L-α-glutamyl-L-methionylglycyl-L-tyrosyl-L-isoleucyl-L-phenylalanyl-L-tyrosyl-L-prolyl-L-arginyl-L-lysyl-L-leucyl-L-arginine, monotrifluoroacetate salt. caymanchem.com It is also commonly referred to as Mitochondrial open reading frame of the 12S rRNA-c. caymanchem.com The trifluoroacetate (B77799) salt form is a common preparation for synthetic peptides, enhancing their stability and solubility for research purposes. caymanchem.compeptides.guide

The primary structure of human MOTS-c consists of a specific sequence of 16 amino acids. nih.gov

Table 1: Amino Acid Sequence of Human MOTS-c

OrderAmino AcidAbbreviation
1MethionineMet
2ArginineArg
3TryptophanTrp
4GlutamineGln
5Glutamic AcidGlu
6MethionineMet
7GlycineGly
8TyrosineTyr
9IsoleucineIle
10PhenylalaninePhe
11TyrosineTyr
12ProlinePro
13ArginineArg
14Lysine (B10760008)Lys
15LeucineLeu
16ArginineArg

Data sourced from PubChem nih.gov

Current Landscape of Academic Research on MOTS-c

Current research on MOTS-c is extensive and multifaceted, exploring its physiological roles and therapeutic potential in a variety of contexts. Studies have shown that MOTS-c is involved in regulating metabolic homeostasis, including glucose and lipid metabolism. frontiersin.org It has been demonstrated to enhance insulin (B600854) sensitivity and glucose utilization in skeletal muscle. nih.govfrontiersin.org

A significant area of investigation is the role of MOTS-c in aging and age-related diseases. nih.govresearchgate.net Research indicates that MOTS-c levels decline with age, and its administration has shown beneficial effects in models of age-related conditions. nih.govnih.gov Under stress conditions, MOTS-c can translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in stress adaptation and antioxidant responses. nih.govnih.gov This nuclear regulatory function is a unique aspect of MOTS-c's mechanism of action. mdpi.com

Furthermore, research is delving into the molecular pathways through which MOTS-c exerts its effects. A key pathway involves the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.comnih.gov MOTS-c has been shown to increase the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an activator of AMPK. mdpi.comnih.gov

The therapeutic potential of MOTS-c is being explored for a range of conditions, including metabolic disorders, cardiovascular diseases, and neurodegenerative diseases. nih.gove-dmj.orgnih.gov However, it is important to note that MOTS-c is not approved for any medical condition and is banned by the World Anti-Doping Agency. wikipedia.org The ongoing research aims to further elucidate its mechanisms of action and potential clinical applications. nih.govfrontiersin.org

Compound Reference Table

Structure

2D Structure

Chemical Structure Depiction
molecular formula C103H153F3N28O24S2 B10819026 MOTS-c (human) (trifluoroacetate salt)

Properties

Molecular Formula

C103H153F3N28O24S2

Molecular Weight

2288.6 g/mol

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C101H152N28O22S2.C2HF3O2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5;3-2(4,5)1(6)7/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-;/m0./s1

InChI Key

JLKDYZLVBJDJTO-DNWXONKHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Cellular Biology of Mots C

Biosynthesis and Endogenous Expression Profiles

Transcriptional and Translational Mechanisms

MOTS-c is a 16-amino-acid peptide encoded by a short open reading frame (sORF) within the mitochondrial 12S rRNA gene. nih.govfrontiersin.orgresearchgate.net While it originates from the mitochondrial DNA (mtDNA), its translation is thought to occur in the cytoplasm. nih.govfrontiersin.org This is due to the differences in the genetic code between mitochondria and the nucleus. In mitochondria, the codons "AGA" and "AGG" act as stop codons, which would lead to premature termination of MOTS-c translation. nih.gov In contrast, in the cytoplasm, these codons encode for the amino acid arginine, allowing for the synthesis of the full-length peptide. nih.gov The mechanism by which the MOTS-c transcript is exported from the mitochondria for cytoplasmic translation is still under investigation. nih.govfrontiersin.org

Tissue-Specific Distribution and Circulating Levels of Endogenous MOTS-c

Endogenous MOTS-c is expressed in various tissues in both rodents and humans, and it is also detectable in the circulation, suggesting it can act as a cell-autonomous and hormonal factor. nih.govnih.gov Skeletal muscle and fat appear to be primary target organs for MOTS-c. nih.gov Studies have shown that MOTS-c is present in skeletal muscle and plasma. nih.gov Exercise has been shown to increase the levels of MOTS-c in both skeletal muscle and plasma. nih.govfrontiersin.org For instance, one study reported a nearly 12-fold increase in MOTS-c levels in human skeletal muscle after exercise. peptidesciences.com Circulating MOTS-c levels have been associated with various metabolic parameters. In some studies, plasma MOTS-c levels in men were negatively correlated with fasting insulin (B600854), glycosylated hemoglobin, and body mass index. frontiersin.orgnih.gov However, other studies have found no correlation between body mass index and plasma MOTS-c levels, suggesting that individual differences may play a role. frontiersin.orgnih.gov

Table 1: Tissue and Fluid Distribution of Endogenous MOTS-c

Tissue/Fluid Presence Detected Key Findings References
Skeletal Muscle Yes Primary target organ; levels increase with exercise. nih.govfrontiersin.orgnih.govnih.gov
Plasma/Circulation Yes Acts as a circulating hormone-like factor; levels change with age and exercise. nih.govfrontiersin.orgnih.govnih.govaging-us.com
Adipose Tissue Yes A potential target for MOTS-c action. nih.gov
Various Tissues Yes Detected in a variety of tissues in mice and rats. nih.gov

Age-Related Dynamics of MOTS-c Expression

The expression of MOTS-c exhibits significant changes with age. frontiersin.orgaging-us.comnih.gov Several studies have reported a decline in circulating MOTS-c levels with advancing age in both mice and humans. nih.govnih.govnih.gove-dmj.org In humans, a study comparing young (18-30 years), middle-aged (45-55 years), and older (70-81 years) men found that circulating MOTS-c levels were reduced with age. aging-us.come-dmj.org Conversely, the same study found that MOTS-c expression in skeletal muscle was approximately 1.5-fold higher in older and middle-aged men compared to young men. aging-us.com This suggests that the regulation of MOTS-c in plasma and muscle may be different during the aging process. aging-us.com The age-related decrease in circulating MOTS-c may contribute to the development of age-associated metabolic dysfunctions, such as insulin resistance. nih.govnih.gov

Table 2: Age-Related Changes in MOTS-c Levels

Age Group Circulating MOTS-c Levels Skeletal Muscle MOTS-c Levels References
Young (18-30 years) Higher Lower aging-us.come-dmj.org
Middle-Aged (45-55 years) Lower than young Higher than young aging-us.come-dmj.org
Older (70-81 years) Lower than young and middle-aged Higher than young aging-us.come-dmj.org

Intracellular Localization and Dynamic Translocation

Mitochondrial Colocalization and Peptide Release

Under normal, resting conditions, endogenous MOTS-c is predominantly found outside the nucleus, with a significant degree of colocalization with mitochondria. nih.govnih.gov Immunofluorescence studies in various cell lines, including HeLa and HEK293 cells, have demonstrated this mitochondrial association. nih.gov The peptide is also found in different subcellular fractions, including the cytoplasm and mitochondria. researchgate.net From its site of synthesis and mitochondrial localization, MOTS-c can be released from the cell and enter the circulation, where it can act on distant tissues. nih.gov This release mechanism allows MOTS-c to function as a mitokine, a mitochondrial-derived signaling molecule.

Nuclear Translocation of MOTS-c in Response to Metabolic Stress

A key feature of MOTS-c biology is its ability to dynamically translocate to the nucleus in response to cellular stress, particularly metabolic stress. nih.govnih.govnih.gov Conditions such as glucose restriction and oxidative stress can trigger the movement of MOTS-c from the mitochondria and cytoplasm into the nucleus. nih.govnih.govresearchgate.net This translocation is dependent on the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govsigmaaldrich.com Once inside the nucleus, MOTS-c can regulate the expression of nuclear genes, playing a crucial role in the cellular stress response. nih.govnih.gov It has been shown to interact with stress-responsive transcription factors, such as Nuclear factor erythroid 2-related factor 2 (NFE2L2/NRF2), and bind to the promoter regions of genes containing antioxidant response elements (AREs). nih.govnih.govnih.govsigmaaldrich.com This nuclear activity of MOTS-c helps to promote cellular homeostasis and resistance to metabolic stress. nih.govnih.gov

Table 3: Factors Influencing MOTS-c Intracellular Localization

Condition Primary Localization Key Regulators/Observations References
Resting State Mitochondria/Cytoplasm Predominantly extra-nuclear. frontiersin.orgnih.govnih.gov
Metabolic Stress (e.g., glucose restriction, oxidative stress) Nucleus Translocation is dependent on AMPK activation. nih.govnih.govnih.govresearchgate.nets4me.info

Proximal Molecular Mechanisms of MOTS-c Action

MOTS-c exerts its effects through several intricate molecular pathways. These mechanisms collectively contribute to its role in maintaining cellular homeostasis and responding to metabolic stress.

Inhibition of the Folate Cycle and De Novo Purine (B94841) Biosynthesis

One of the primary mechanisms of MOTS-c action involves the inhibition of the folate-methionine cycle. nih.gov This inhibition directly impacts the de novo purine biosynthesis pathway, a critical process for the production of nucleotides, the building blocks of DNA and RNA. nih.govnih.gov Specifically, MOTS-c treatment leads to a decrease in 5-methyl-tetrahydrofolate levels, which in turn blocks this biosynthetic pathway. caymanchem.com

Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway

A key consequence of inhibiting de novo purine biosynthesis is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govswolverine.com AMPK is a master regulator of cellular energy metabolism, activated during states of low energy to promote energy production and inhibit energy consumption. youtube.comfrontiersin.org

The inhibition of the de novo purine synthesis pathway by MOTS-c leads to the accumulation of an intermediate compound called 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). nih.govnih.gove-dmj.org AICAR is a structural analog of AMP and acts as a potent activator of AMPK. caymanchem.commdpi.com The buildup of AICAR mimics a low-energy state, thereby triggering the activation of AMPK. nih.govnih.gov

Once activated by MOTS-c-induced AICAR accumulation, AMPK orchestrates a wide range of downstream metabolic and signaling events. These include:

Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle cells, increasing glucose uptake. nih.gove-dmj.orgnih.gov

Regulation of Mitochondrial Function: AMPK activation by MOTS-c can influence mitochondrial biogenesis and respiration. nih.govmdpi.com

Fatty Acid Oxidation: AMPK stimulates the breakdown of fatty acids for energy production. nih.govmdpi.com

Inhibition of Anabolic Processes: To conserve energy, AMPK activation suppresses energy-intensive processes like protein and cholesterol synthesis. youtube.com

Anti-inflammatory Effects: The AMPK pathway has been linked to anti-inflammatory responses, potentially through the activation of other signaling molecules like SIRT1 and PGC-1α. nih.gov

Table 1: Effects of MOTS-c on AMPK-Regulated Downstream Pathways

Downstream Effect Observation References
Glucose Metabolism Increased glucose uptake and clearance. nih.govcaymanchem.come-dmj.orgnih.gov
Enhanced insulin sensitivity. nih.govprecisionpeptideco.comfrontiersin.orgnih.gov
Lipid Metabolism Increased fatty acid oxidation. nih.govmdpi.com
Reduced hepatic fat accumulation. nih.gov
Mitochondrial Function Increased mitochondrial biogenesis. nih.govmdpi.com
Improved mitochondrial respiration in diabetic models. nih.gov
Inflammation Reduced levels of pro-inflammatory cytokines. nih.govnih.gov
Increased levels of anti-inflammatory cytokines. nih.gov

Mito-Nuclear Communication and Nuclear Gene Expression Modulation

MOTS-c is a key player in the communication between mitochondria and the nucleus, a process known as mitonuclear communication. nih.govusc.edu Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus. nih.govnih.govusc.edu This translocation is dependent on AMPK activation. nih.gov

Once in the nucleus, MOTS-c interacts with various transcription factors to modulate gene expression. nih.govnih.gov A significant interaction is with Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response. nih.govnih.govresearchgate.net By interacting with NRF2, MOTS-c can promote the expression of antioxidant genes that protect the cell from oxidative stress. nih.govnih.gov Studies have shown that MOTS-c can directly bind to NRF2 and facilitate its translocation into the nucleus. nih.govnih.gov

MOTS-c also interacts with other transcription factors, including Activating Transcription Factor 1 (ATF1), to regulate genes involved in stress responses and metabolic adaptation. nih.gove-dmj.org This regulation of nuclear gene expression allows the cell to mount a coordinated response to metabolic challenges. nih.govusc.edu

Table 2: Interaction of MOTS-c with Nuclear Transcription Factors

Transcription Factor Cellular Process Outcome of Interaction References
NRF2 Antioxidant Response Promotes expression of antioxidant genes, protecting against oxidative stress. nih.govnih.govresearchgate.netnih.gov
ATF1 Stress Response Regulates genes involved in metabolic adaptation to stress. nih.gove-dmj.org
Regulation of Genes Containing Antioxidant Response Elements (ARE)

MOTS-c plays a crucial role in the cellular antioxidant defense system by regulating genes that contain Antioxidant Response Elements (AREs) in their promoter regions. nih.govresearchgate.net Under conditions of metabolic stress, MOTS-c translocates to the nucleus. nih.govmdpi.com In the nucleus, it can interact with transcription factors that bind to AREs, such as Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov This interaction modulates the expression of a suite of cytoprotective genes. exlibrisgroup.com

The ARE is a cis-acting regulatory element critical for the transcriptional activation of genes that protect against oxidative stress. exlibrisgroup.com By influencing the activity of transcription factors that bind to these elements, MOTS-c helps to orchestrate a coordinated defense against oxidative damage. nih.govnih.gov Studies have shown that MOTS-c can regulate a wide array of genes in response to glucose restriction, many of which are known to possess AREs. nih.gov This regulation is a key component of the mitonuclear communication pathway, where a mitochondrially-encoded peptide directly influences nuclear gene expression to maintain cellular homeostasis. nih.gov

Broader Intracellular Signaling Network Modulated by MOTS-c

MOTS-c exerts its influence over a wide network of intracellular signaling pathways, impacting cellular metabolism, inflammation, and stress responses. A central node in its mechanism of action is the activation of 5'-adenosine monophosphate-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. mdpi.comusada.org MOTS-c-dependent AMPK activation can occur through the inhibition of the folate cycle, leading to the accumulation of the AMPK agonist AICAR. mdpi.com This activation sets off a cascade of downstream effects, modulating several critical pathways.

MOTS-c has been shown to modulate the Akt signaling pathway, which is a critical regulator of cell growth, survival, and metabolism. Research indicates that MOTS-c treatment elevates Akt phosphorylation. physiology.org This activation of Akt can, in turn, inhibit the activity of FOXO1, a transcription factor responsible for expressing genes involved in muscle atrophy. physiology.org Furthermore, the modulation of the Akt pathway by MOTS-c is linked to the inhibition of PTEN and the activation of mTORC2, which work upstream to control Akt phosphorylation. physiology.org In some cellular contexts, MOTS-c treatment has been observed to induce both AMPKα and Akt phosphorylation in a time- and dose-dependent manner, leading to enhanced glycolytic responses. nih.gov

MOTS-c demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, most notably the Nuclear Factor-κB (NF-κB) pathway. nih.govfrontiersin.org NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory cytokines. nih.gov MOTS-c can suppress the activation and nuclear translocation of NF-κB. nih.govresearchgate.net This inhibition is often linked to the reduction of reactive oxygen species (ROS), as ROS can act as secondary messengers to activate NF-κB. nih.govfrontiersin.org By mitigating ROS production, MOTS-c effectively dampens the NF-κB-mediated inflammatory response. nih.govfrontiersin.org This leads to a decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while simultaneously increasing the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govfrontiersin.orgpeptidesciences.com

Table 1: Effect of MOTS-c on Inflammatory Cytokine Levels

CytokineEffect of MOTS-c TreatmentCellular Context
TNF-α DecreaseMacrophages, Sepsis models nih.govpeptidesciences.com
IL-1β DecreaseMacrophages, Sepsis models nih.govpeptidesciences.com
IL-6 DecreaseMacrophages, Sepsis models nih.govpeptidesciences.com
IL-10 IncreaseMacrophages, Sepsis models nih.govpeptidesciences.com

MOTS-c is a key regulator of the cellular oxidative stress response, primarily through its interaction with the Nrf2/Keap1 pathway. nih.govnih.gov The Keap1-Nrf2 system is a central mechanism for protecting cells from oxidative and electrophilic stress. dundee.ac.uknih.gov Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov However, upon exposure to stressors, this inhibition is released, allowing Nrf2 to translocate to the nucleus. dundee.ac.uk

MOTS-c directly interacts with Nrf2 in the nucleus, promoting the transcription of Nrf2 target genes that contain Antioxidant Response Elements (AREs). nih.govnih.gov This activation leads to the upregulation of crucial antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov Studies have demonstrated that MOTS-c pretreatment can alleviate the downregulation of Nrf2, HO-1, and NQO1, and counter the upregulation of Keap1 in response to cellular toxins. nih.gov

MOTS-c plays a significant role in promoting mitochondrial biogenesis, the process of generating new mitochondria. nih.gov This function is largely mediated through the AMPK-PGC-1α axis. nih.gov Activation of AMPK by MOTS-c leads to the upregulation and activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govfrontiersin.org PGC-1α itself does not bind directly to DNA but co-activates other transcription factors to drive the expression of genes necessary for mitochondrial proliferation. nih.gov

MOTS-c treatment has been shown to significantly upregulate genes involved in mitochondrial biogenesis, including PGC-1α and its downstream target, Nuclear Respiratory Factor 1 (NRF1). nih.gov This cascade ultimately enhances the expression of mitochondrial-encoded genes and those related to oxidative phosphorylation (OXPHOS), leading to an increase in mitochondrial number and respiratory capacity. nih.govnih.gov

Table 2: Research Findings on MOTS-c and Key Signaling Molecules

Pathway/ProcessKey MoleculeObserved Effect of MOTS-cModel System
Akt Pathway p-AktIncreased phosphorylationC2C12 myotubes physiology.org
FOXO1Inhibited activityC2C12 myotubes physiology.org
NF-κB Pathway NF-κBInhibited nuclear translocationUHMWPE-treated cells nih.govresearchgate.net
TNF-α, IL-1β, IL-6Decreased levelsSepsis models peptidesciences.com
Nrf2/Keap1 Pathway Nrf2Direct interaction, increased expressionRotenone-treated PC12 cells & rats nih.gov
HO-1, NQO1Increased expressionRotenone-treated PC12 cells & rats nih.gov
Mitochondrial Biogenesis PGC-1αIncreased expressionC2C12 myotubes nih.gov
NRF1Increased expressionBrown Adipose Tissue nih.gov

Physiological and Pathophysiological Research Perspectives on Mots C

Metabolic Regulation and Energy Homeostasis

Glucose Homeostasis and Insulin (B600854) Sensitivity

MOTS-c has a pronounced effect on how the body manages glucose and responds to insulin. nih.gov It has been shown to improve insulin sensitivity, which is the ability of cells to respond to the hormone insulin and take up glucose from the blood. nih.govsc-ctsi.org This is a critical function in preventing the high blood sugar levels that can lead to various metabolic disorders. chemicalbook.com

Skeletal muscle is a primary site for glucose disposal in the body, and MOTS-c plays a crucial role in this process. nih.gov It enhances the uptake and utilization of glucose by muscle cells, an effect that is particularly important for maintaining stable blood sugar levels. nih.govcorepeptides.com Studies have shown that MOTS-c can stimulate the movement of glucose transporters, such as GLUT4, to the surface of muscle cells, which facilitates the entry of glucose into the cell. swolverine.com This action is mediated, in part, by the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy. nih.govbiotechpeptides.com Research indicates that MOTS-c can increase the phosphorylation of AMPK, which in turn promotes glucose uptake. nih.gov Furthermore, recent findings suggest that MOTS-c directly binds to and activates casein kinase 2 (CK2), and inhibiting CK2 activity can decrease muscle glucose uptake. nih.gov This indicates that CK2 activation is a necessary step for MOTS-c to enhance glucose metabolism in skeletal muscle. nih.gov

Table 1: Effects of MOTS-c on Glucose Uptake in Skeletal Muscle

Experimental ModelKey FindingsReference
Differentiated Human Skeletal Muscle CellsMOTS-c increased 2-deoxy-d-glucose (B1664073) (2DG) uptake. This effect was blocked when CK2α was knocked down. nih.gov
MiceAdministration of wild-type MOTS-c significantly increased 2DG uptake into skeletal muscle. This effect was not observed with the K14Q MOTS-c variant and was prevented by a CK2 inhibitor. nih.gov

In various preclinical models, MOTS-c has demonstrated a remarkable ability to counteract insulin resistance, a condition where cells fail to respond effectively to insulin. nih.govsc-ctsi.org Treatment with MOTS-c has been shown to prevent and even reverse age-dependent and high-fat diet-induced insulin resistance in mice. nih.govsc-ctsi.org For instance, in mice fed a high-fat diet, MOTS-c injections suppressed the development of obesity and insulin resistance. sc-ctsi.org Similarly, MOTS-c treatment restored insulin sensitivity in aged mice to levels comparable to those of young mice. nih.gov These systemic improvements in insulin sensitivity are largely attributed to the peptide's direct actions on skeletal muscle. nih.govnih.gov The mechanism often involves the activation of the AMPK pathway. nih.govbiotechpeptides.com Studies in ovariectomized mice, a model for postmenopausal metabolic dysfunction, have shown that MOTS-c prevents ovariectomy-induced insulin resistance by activating AMPK. nih.govnih.gov

Table 2: Systemic Effects of MOTS-c on Insulin Resistance in Preclinical Models

Preclinical ModelKey FindingsReference
High-Fat Diet-Induced Obese MiceMOTS-c treatment prevented high-fat diet-induced obesity and insulin resistance. nih.govsc-ctsi.org
Aged MiceMOTS-c reversed age-dependent insulin resistance. nih.gov
Ovariectomized MiceMOTS-c prevented ovariectomy-induced obesity and insulin resistance through the AMPK pathway. nih.govnih.gov

Lipid Metabolism Modulation

MOTS-c has been shown to stimulate the burning of fatty acids for energy, a process known as fatty acid oxidation. swolverine.comyoutube.com This is a key mechanism for reducing fat accumulation in the body. researchgate.net The activation of the AMPK pathway by MOTS-c is central to this effect. nih.gov AMPK activation leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), an enzyme that plays a critical role in fatty acid synthesis. nih.gov This, in turn, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT-1), a key enzyme in the transport of fatty acids into the mitochondria for oxidation. nih.gov In cell culture studies, treatment with MOTS-c led to increased phosphorylation of both AMPK and ACC, as well as elevated levels of CPT-1 protein. nih.gov This suggests a direct role for MOTS-c in enhancing the capacity of cells to oxidize fatty acids.

MOTS-c influences the metabolism of adipose tissue, the body's main fat storage sites. It has been shown to reduce fat accumulation and suppress inflammatory responses in white adipose tissue. nih.govresearchgate.net Furthermore, MOTS-c can promote the "browning" of white adipose tissue, a process where white fat cells take on characteristics of brown fat cells, which are specialized for burning energy to produce heat (thermogenesis). biotechpeptides.com This increased energy dissipation can contribute to weight management. nih.govresearchgate.net In studies on ovariectomized mice, MOTS-c treatment increased the activation of brown adipose tissue, leading to reduced fat accumulation. nih.govresearchgate.net This effect is also linked to the activation of the AMPK pathway, which improves energy dissipation and insulin sensitivity. nih.govresearchgate.net

Regulation of Systemic Energy Balance

MOTS-c, a 16-amino-acid peptide encoded by the mitochondrial 12S rRNA gene, is a key regulator of metabolic homeostasis. nih.govswolverine.com It primarily targets skeletal muscle, where it modulates metabolic processes. nih.gov Under conditions of metabolic stress, MOTS-c can translocate from the mitochondria to the nucleus, where it influences the expression of genes involved in metabolic regulation. mdpi.comresearchgate.netnih.gov

One of the core mechanisms of MOTS-c action is through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govswolverine.comnih.gov This activation is achieved, in part, by MOTS-c's inhibition of the folate cycle, which leads to the accumulation of 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), a potent AMPK activator. nih.govnih.gov Activated AMPK enhances glucose uptake and fatty acid oxidation, thereby improving cellular energy balance. swolverine.comlotilabs.com

Research has demonstrated that MOTS-c treatment can prevent high-fat diet-induced obesity and insulin resistance in mice. nih.govnih.gov In these studies, MOTS-c administration led to improved glucose homeostasis and prevented hyperinsulinemia. nih.gov It also promoted the translocation of glucose transporter 4 (GLUT4) to the muscle cell membrane, facilitating glucose uptake. e-dmj.orge-dmj.org These findings underscore the peptide's potential in mitigating metabolic dysfunctions. lotilabs.com

Key Metabolic Effects of MOTS-c
Metabolic ProcessEffect of MOTS-cPrimary Mechanism
Glucose UptakeIncreasedAMPK activation, GLUT4 translocation nih.gove-dmj.orge-dmj.org
Insulin SensitivityImprovedEnhanced glucose clearance and reduced insulin resistance nih.govlotilabs.com
Fatty Acid OxidationIncreasedAMPK activation swolverine.comlotilabs.com
Weight Gain (Diet-Induced)ReducedPrevention of fat accumulation nih.govnih.gov

Aging and Longevity Research

The aging process is often accompanied by a decline in mitochondrial function and metabolic homeostasis, areas where MOTS-c appears to play a significant role. researchgate.netpeptidesciences.com

Studies have shown that circulating levels of MOTS-c decrease with age. mdpi.comresearchgate.netnih.gov One study comparing different age groups in humans found that plasma MOTS-c levels were significantly lower in older individuals (70-81 years) compared to young adults (18-30 years). e-dmj.orgnih.gov This decline in MOTS-c is associated with the gradual loss of metabolic balance and physical capability that characterizes aging. mdpi.comresearchgate.net Conversely, in skeletal muscle, MOTS-c expression has been observed to be higher in older and middle-aged men compared to younger men, potentially as a compensatory mechanism or a reflection of changes in muscle fiber composition with age. aging-us.com

Preclinical studies in mice have provided compelling evidence for MOTS-c's ability to counteract age-related metabolic decline. Treatment with MOTS-c has been shown to reverse age-dependent insulin resistance in the skeletal muscle of mice. peptidesciences.com In aged mice, MOTS-c administration improved insulin sensitivity to levels comparable to those of younger mice, suggesting a restorative effect on metabolic function. youtube.com Furthermore, MOTS-c treatment in mice has been shown to prevent ovariectomy-induced metabolic dysfunction, including obesity and insulin resistance. tulane.edu

Impact of MOTS-c Treatment on Physical Performance in Mice
Age Group of MiceObserved Improvement with MOTS-c TreatmentReference
Young (2 months)Enhanced treadmill performance biorxiv.orgnih.gov
Middle-aged (12 months)Enhanced treadmill performance biorxiv.orgnih.gov
Old (22-23.5 months)Doubled running capacity, improved grip strength, gait, and walking speed biorxiv.orgpsychologytoday.comnih.gov

Genetic variations in the mitochondrial DNA that encodes MOTS-c have been a subject of interest in longevity research. A specific single nucleotide polymorphism, m.1382A>C, results in a lysine (B10760008) to glutamine substitution at the 14th position of the MOTS-c peptide (K14Q). nih.govnih.gov This variant is particularly prevalent in the Northeast Asian population and was initially linked to the exceptional longevity observed in Japanese individuals. nih.govnih.govresearchgate.net However, this association was later contested in a larger study. nih.gov The K14Q variant has also been associated with an increased susceptibility to type 2 diabetes in men. nih.gov Research into such variants continues to explore the potential link between MOTS-c genetics and human lifespan. nih.gov

Exercise Physiology and Adaptive Responses

MOTS-c has been identified as an exercise-induced peptide, highlighting its role in the adaptive responses to physical exertion. biorxiv.orgnih.gov During exercise, endogenous MOTS-c levels increase significantly in both skeletal muscle and circulation. biorxiv.orgpsychologytoday.com In humans undergoing exercise on a stationary bicycle, MOTS-c levels in skeletal muscle increased nearly 12-fold, and circulating levels rose by approximately 1.5 to 1.6-fold. nih.govbiorxiv.org

This exercise-induced surge in MOTS-c is thought to promote adaptive responses to the metabolic and cellular stress of physical activity. biorxiv.orgnih.gov MOTS-c helps regulate skeletal muscle metabolism and gene expression to enhance adaptation to these stressors. biorxiv.org For instance, in exercised mice, MOTS-c was found to significantly regulate glycolysis and amino acid metabolism in the skeletal muscle. biorxiv.org By modulating these pathways, MOTS-c may contribute to the enhanced physical performance and metabolic fitness associated with regular exercise. nih.govnih.gov

MOTS-c as an Exercise-Induced Mitochondrial-Encoded Regulator

MOTS-c has been identified as a key mitokine, a peptide released by mitochondria, that is induced by physical exercise. nih.gov Studies in humans have demonstrated that exercise significantly increases the levels of endogenous MOTS-c. nih.govresearchgate.net Following a session on a stationary bicycle, MOTS-c levels in the skeletal muscle of young male subjects showed a remarkable 11.9-fold increase. biorxiv.orgresearchgate.net These elevated levels persisted even after a four-hour rest period. biorxiv.org Concurrently, circulating MOTS-c levels in the blood also rise, showing a 1.5 to 1.6-fold increase during and immediately after exercise, before returning to baseline levels after about four hours of rest. nih.govbiorxiv.orgresearchgate.net

This response highlights a dynamic signaling network where mitochondria communicate with the rest of the body during physical exertion. nih.gov The induction of MOTS-c by exercise suggests its physiological role is to help manage exercise-related stress and maintain cellular homeostasis. biorxiv.orgnih.gov The peptide is believed to mediate some of the beneficial effects of exercise by promoting adaptive responses to metabolic imbalances and other stressors in skeletal muscle. nih.gov

Modulation of Exercise-Sensitive Signaling Intermediates (e.g., SIRT1, PGC-1α)

MOTS-c exerts its influence by modulating key signaling pathways that are also sensitive to exercise. Among the most important of these are the AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathways. mdpi.comresearchgate.net MOTS-c is known to activate AMPK, a central regulator of cellular energy homeostasis. mdpi.comcaymanchem.com This activation is achieved, in part, by MOTS-c's ability to inhibit the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a natural AMPK activator. mdpi.com

Furthermore, there is a clear interplay between MOTS-c and the SIRT1/PGC-1α axis. SIRT1, a protein deacetylase linked to longevity and metabolic regulation, can be activated by MOTS-c, which elevates intracellular NAD+, a necessary coenzyme for SIRT1 activity. mdpi.com Research indicates that the SIRT1/PGC-1α pathway is not only a target of MOTS-c but also plays a role in regulating MOTS-c expression itself. researchgate.net For instance, in mice, exercise was shown to increase the protein expression of SIRT1 and PGC-1α alongside elevated MOTS-c levels. researchgate.net Studies using C2C12 myotubes (a mouse muscle cell line) have demonstrated that overexpression of PGC-1α leads to increased MOTS-c mRNA and protein levels, while knocking down PGC-1α has the opposite effect. researchgate.net This suggests the existence of a feedback loop where exercise-induced PGC-1α stimulates MOTS-c production, which in turn helps mediate the adaptive metabolic responses to exercise. researchgate.net

Characterization of Exercise-Mimetic Properties and Effects on Exercise Capacity

Given its role as an exercise-induced signal, MOTS-c has been investigated for its "exercise-mimetic" properties, meaning its ability to replicate the physiological benefits of physical activity. nih.govnih.gov Systemic administration of MOTS-c has been shown to significantly enhance physical performance in mice across different age groups, including young (2 months), middle-aged (12 months), and old (22 months) animals. nih.govresearchgate.net

In treadmill performance tests, MOTS-c treatment has been observed to improve running capacity, power output, endurance, and speed. researchgate.netyoutube.comyoutube.com One study noted that MOTS-c treatment could double the running performance on a treadmill in mice. researchgate.netbiorxiv.org In a specific experiment, 100% of mice treated with MOTS-c were able to achieve the maximum sprinting speed, compared to only 16.6% of the control mice. youtube.com These improvements in exercise capacity are attributed to enhanced whole-body energy metabolism and the promotion of adaptive responses to exercise-related stress within the skeletal muscle. nih.govbiorxiv.org The duration of MOTS-c treatment appears to be a factor, suggesting that it helps establish a physiological state with an improved metabolic profile conducive to better physical performance. biorxiv.org

Table 1: Effects of MOTS-c on Exercise Capacity in Mice

Age Group of MiceObserved Effect on PerformanceMetricReference
Young (2 months)Significantly enhanced physical performanceTreadmill running test nih.govresearchgate.net
Middle-aged (12 months)Significantly enhanced physical performanceTreadmill running test nih.govresearchgate.net
Old (22 months)Significantly enhanced physical performanceTreadmill running test nih.govresearchgate.net
Young (CD-1 outbred)Improved physical capacity and/or motor coordinationRotarod performance test biorxiv.org
OldRan significantly longer with more powerTreadmill running test youtube.com

Cardiovascular System Research

Attenuation of Vascular Calcification

Vascular calcification, the deposition of calcium phosphate (B84403) in blood vessels, is a regulated process that contributes to arterial stiffness and cardiovascular disease. karger.com Research in rat models has demonstrated that MOTS-c can significantly attenuate this pathological process. karger.comjohnshopkins.edu In a study where vascular calcification was induced in rats using vitamin D3 and nicotine, treatment with MOTS-c led to a 55.7% reduction in aortic calcium content and a 50.1% decrease in alkaline phosphatase (ALP) activity, an enzyme involved in mineralization. karger.com

Modulation of Myocardial Remodeling and Cardiac Function

In diabetic rats, which often suffer from cardiac complications, an eight-week course of MOTS-c treatment repaired myocardial mitochondrial damage and preserved cardiac function. frontiersin.org Transcriptomic analysis revealed that MOTS-c altered the expression of 47 genes associated with diabetic heart disease, influencing processes like apoptosis, immunoregulation, and angiogenesis. frontiersin.org One identified pathway involves the downregulation of CCN1 genes, which in turn inhibits the activation of ERK1/2 and the expression of its downstream target, EGR1, thereby reducing myocardial apoptosis. frontiersin.org Furthermore, studies combining MOTS-c with aerobic exercise have shown that the peptide can enhance the positive effects of exercise on cardiac structure and function, partly by activating the NRG1-ErbB4 signaling pathway, which is crucial for cardioprotection. nih.gov

Table 2: Research Findings on MOTS-c and Cardiac Function

Model SystemKey FindingMechanism/Pathway ImplicatedReference
Diabetic RatsRepaired myocardial mitochondrial damage and preserved cardiac function.Downregulation of CCN1/ERK1/2/EGR1 pathway, reducing apoptosis. frontiersin.org
Rats with Vascular CalcificationReversed ventricular remodeling and maintained normal cardiac structure.Activation of AMPK signaling. karger.com
Rats with Aerobic ExerciseImproved myocardial performance and diastolic function.Activation of AMPK. nih.gov
Diabetic Rats with Aerobic ExerciseReduced abnormalities in cardiac structure and function.Activation of NRG1-ErbB4 signaling. nih.gov

Improvement of Endothelial Function and Vascular Health

Mechanistically, MOTS-c can protect coronary artery endothelial cells by promoting glucose utilization, inhibiting oxidative stress, and suppressing inflammation. nih.gov It has been shown to mimic the benefits of exercise in improving endothelial function. researchgate.net In a rat model of vascular calcification, MOTS-c treatment improved vascular tension. karger.com By activating the AMPK pathway, MOTS-c can also upregulate the PI3K/AKT/eNOS pathway, which is crucial for producing nitric oxide, a key molecule for vasodilation and endothelial health. nih.gov

Bone Metabolism and Remodeling Research

MOTS-c has been identified as a significant regulator of bone metabolism, particularly through its anabolic effects on bone formation. nih.govnih.gov Research indicates that MOTS-c promotes the proliferation of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govnih.gov Furthermore, it enhances the differentiation of osteoblast precursor cells into mature osteoblasts and stimulates the mineralization process, which is essential for bone hardening. nih.govnih.gov

In addition to promoting bone formation, MOTS-c also plays a role in regulating bone resorption by inhibiting the formation and activity of osteoclasts, the cells that break down bone tissue. nih.govnih.gov Studies have shown that MOTS-c can inhibit RANKL-induced osteoclastogenesis, a key process in the development of mature osteoclasts. nih.gov This inhibitory effect helps to shift the balance of bone remodeling towards bone formation, which is beneficial in conditions characterized by excessive bone loss. nih.gov

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway is a critical regulator of bone homeostasis. Research has confirmed that MOTS-c can promote the differentiation of bone marrow mesenchymal stem cells towards osteogenesis through the TGF-β/Smad pathway. nih.gov Studies have shown that MOTS-c treatment increases the expression of TGF-β and Smad7 in osteoblast cell lines. nih.govnih.gov This activation of the TGF-β/Smad pathway by MOTS-c leads to an increased synthesis of type I collagen, a major component of the bone matrix, by osteoblasts. nih.goveuropeanreview.org Silencing of TGF-β or Smad7 has been shown to reverse the positive effects of MOTS-c on the expression of collagen-related genes, confirming the pathway's importance in mediating the actions of MOTS-c in bone cells. nih.govnih.gov

Inflammation and Oxidative Stress Research

MOTS-c has demonstrated significant anti-inflammatory properties in various research models. nih.govmdpi.com Its mechanism of action involves the modulation of cytokine production, leading to a reduction in pro-inflammatory responses and an increase in anti-inflammatory signals. nih.govnih.gov In studies involving inflammatory stimuli, MOTS-c treatment has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govyoutube.com Concurrently, MOTS-c has been observed to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This cytokine modulation is thought to be mediated, at least in part, through the activation of the AMPK pathway and the inhibition of inflammatory signaling cascades like the MAP kinase/c-Fos pathway. nih.gov

Modulation of Inflammatory Cytokines by MOTS-c

CytokineEffect of MOTS-cRole in Inflammation
TNF-α (Tumor Necrosis Factor-alpha)DecreasePro-inflammatory
IL-6 (Interleukin-6)DecreasePro-inflammatory
IL-1β (Interleukin-1 beta)DecreasePro-inflammatory
IL-10 (Interleukin-10)IncreaseAnti-inflammatory

Mitigation of Oxidative Stress Injury in Cellular and Animal Models

The mitochondrial-derived peptide MOTS-c has demonstrated significant potential in mitigating oxidative stress-induced injury in various cellular and animal models. nih.gov Research indicates that MOTS-c can protect against damage caused by reactive oxygen species (ROS) through multiple pathways.

In a study involving H9c2 cardiomyocytes, pretreatment with MOTS-c was found to significantly reverse the detrimental effects of hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov This protective effect was associated with the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway and the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov Specifically, MOTS-c upregulated the expression of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are crucial for antioxidant defense. nih.gov

Furthermore, MOTS-c has been shown to alleviate oxidative stress in models of radiation pneumonitis. researchgate.net In mice exposed to lung irradiation, MOTS-c administration significantly reduced oxidative stress and inflammation, while also reversing apoptosis and mitochondrial damage in alveolar epithelial cells. researchgate.net This protective function was dependent on the Nrf2 signaling pathway, as the beneficial effects of MOTS-c were abolished in Nrf2-deficient mice. researchgate.net

Studies on diabetic myocardial injury have also highlighted the antioxidant properties of MOTS-c. In a rat model of type 2 diabetes, MOTS-c treatment, both alone and in combination with exercise, reduced myocardial ultrastructural damage and improved cardiac function. nih.gov These improvements were linked to an increase in antioxidant markers such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov The underlying mechanism appears to involve the activation of the AMPK (AMP-activated protein kinase) and Keap1/Nrf2 signaling pathways. nih.gov

The following table summarizes the key findings on the mitigation of oxidative stress by MOTS-c in different models:

ModelKey FindingsSignaling Pathways ImplicatedReference
H9c2 CardiomyocytesReversed H₂O₂-induced damage, upregulated antioxidant enzymes.Nrf2/ARE, NF-κB nih.gov
Radiation Pneumonitis (mice)Ameliorated lung tissue damage, inflammation, and oxidative stress.Nrf2 researchgate.net
Diabetic Myocardial Injury (rats)Reduced myocardial damage, improved cardiac function, increased antioxidant markers.AMPK, Keap1/Nrf2 nih.gov

Neurobiological Research and Neuroprotection

Emerging research is uncovering the significant neuroprotective potential of MOTS-c, with studies exploring its ability to cross the blood-brain barrier and exert protective effects in various neurological injury models.

The ability of peripherally administered MOTS-c to cross the blood-brain barrier (BBB) and exert effects on the central nervous system (CNS) is a critical area of investigation. Some studies suggest that under normal physiological conditions, MOTS-c administered intraperitoneally does not readily cross the BBB. nih.govnih.gov However, in the context of traumatic brain injury (TBI), where the integrity of the BBB is compromised, peripherally administered MOTS-c has been shown to enter the brain tissue. nih.gov This suggests that the pathological state of the CNS can influence the accessibility of MOTS-c.

To overcome the challenge of BBB permeability, researchers have explored the use of cell-penetrating peptides as carriers. nih.gov For instance, a cell-penetrating analogue of MOTS-c, designated MP, demonstrated enhanced brain uptake and improved memory performance in mice when administered intranasally or intravenously. nih.gov

In mouse models of TBI, MOTS-c has demonstrated significant neuroprotective effects. nih.govnih.gov Research has shown that TBI leads to a decrease in the endogenous levels of MOTS-c. nih.govnih.gov Administration of exogenous MOTS-c in these models has been shown to improve memory, learning, and motor function impairments. nih.govnih.gov

The neuroprotective mechanisms of MOTS-c in TBI are multifaceted. Integrated transcriptomic and metabolomic analyses have revealed that MOTS-c reduces inflammatory responses, molecular damage, and cell death. nih.govnih.gov These effects are mediated, at least in part, by the downregulation of macrophage migration inhibitory factor (MIF) expression and the activation of the retrograde endocannabinoid signaling pathway. nih.govnih.gov Furthermore, MOTS-c has been found to alleviate hypoxic stress and enhance lipid β-oxidation, thereby providing an alternative energy source for the brain following injury. nih.govnih.gov

MOTS-c has been shown to exert significant antinociceptive and anti-inflammatory effects in various pain models. In the mouse formalin test, an inflammatory pain model, intraperitoneal administration of MOTS-c reduced pain behaviors in a dose-dependent manner. nih.gov This analgesic effect was found to be mediated through the activation of the AMPK pathway, as it was attenuated by an AMPK antagonist. nih.gov

The anti-inflammatory effects of MOTS-c in this model were evidenced by a significant reduction in the serum levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), and an increase in the level of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govmdpi.com Furthermore, MOTS-c treatment suppressed the formalin-induced activation of key signaling molecules involved in pain transmission in the spinal cord, including extracellular signal-regulated kinase (ERK), c-Jun amino-terminal kinases (JNK), p38 mitogen-activated protein kinase (MAPK), and c-fos. nih.gov

In a mouse model of cancer-induced bone pain, intraperitoneal injection of MOTS-c produced pronounced and dose-dependent antinociceptive effects. nih.gov The analgesic effects of MOTS-c were found to be comparable to or even greater than some conventional pain relief medications. nih.gov At the spinal cord level, MOTS-c appears to relieve pain by restoring mitochondrial biogenesis, suppressing microglial activation, and reducing the production of inflammatory factors. nih.gov

The following table summarizes the antinociceptive and anti-inflammatory effects of MOTS-c in different pain models:

Pain ModelKey FindingsSignaling Pathways ImplicatedReference
Mouse Formalin TestReduced inflammatory pain, decreased pro-inflammatory cytokines, increased anti-inflammatory cytokines.AMPK, MAPKs (ERK, JNK, p38), c-fos nih.govmdpi.com
Cancer-Induced Bone Pain (mice)Produced dose-dependent antinociception, restored mitochondrial biogenesis, suppressed microglial activation.AMPK nih.gov

Immunomodulatory and Antimicrobial Functions

Beyond its metabolic and neuroprotective roles, MOTS-c is also recognized for its immunomodulatory and antimicrobial properties, highlighting its diverse physiological functions.

While direct evidence for the bactericidal properties of MOTS-c itself is still emerging, the broader class of antimicrobial peptides (AMPs), to which MOTS-c shares some structural similarities as a small peptide, often exert their effects by targeting bacterial membranes. frontiersin.org Many AMPs are cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged bacterial cell membranes, leading to permeabilization and cell death. frontiersin.org The mechanisms can involve the formation of pores, the dissolution of the membrane in a detergent-like manner, or the translocation across the membrane to inhibit intracellular processes. frontiersin.org Further research is needed to specifically elucidate the direct antimicrobial mechanisms of MOTS-c and its potential to target bacterial membranes.

Modulation of Monocyte Differentiation and Immune Cell Responses

MOTS-c has been shown to be a key regulator of immune cell functions, particularly in the differentiation and activity of monocytes and macrophages. elifesciences.org Research indicates that MOTS-c can influence the development of monocytes into macrophages, programming them to exhibit unique transcriptomic signatures related to antigen presentation and interferon (IFN) signaling. elifesciences.orgnih.gov This programming by MOTS-c leads to macrophages with enhanced capabilities for clearing bacterial infections. elifesciences.orgnih.gov

The influence of MOTS-c extends to various immune cell types and their responses. In the context of inflammation, MOTS-c demonstrates a modulatory role by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10). peptidesciences.comnih.gov This anti-inflammatory effect is partly achieved by controlling the NF-κB and STAT1 signaling pathways. peptidesciences.com

Furthermore, MOTS-c has been observed to influence T cell phenotype and function. In a model of autoimmune diabetes, MOTS-c treatment altered CD4+ T cell subsets by increasing the proportion of regulatory T cells (Tregs) and suppressing pro-inflammatory T helper 1 (Th1) cells. nih.gov This modulation is linked to the regulation of the T cell receptor (TCR)/mTORC1 signaling pathway. nih.govmdpi.com

The table below summarizes the key effects of MOTS-c on various immune cells and their signaling pathways.

Immune Cell/ProcessEffect of MOTS-cAssociated Signaling Pathways
Monocyte Differentiation Programs monocytes into macrophages with unique transcriptomic signatures. elifesciences.orgnih.gov-
Macrophages Enhances bactericidal capacity. peptidesciences.comNF-κB, STAT1, MAPK, AhR, STAT3 peptidesciences.com
T Cells Modulates phenotype and function; enriches Treg cells and suppresses Th1 cells. nih.govnih.govTCR/mTORC1 nih.govmdpi.com
Inflammatory Response Reduces pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and increases anti-inflammatory cytokine (IL-10). peptidesciences.comnih.govfrontiersin.orgNF-κB, STAT1 peptidesciences.com

Characterization as an Interferon-Responsive Host Defense Peptide

Recent research has identified MOTS-c as a host defense peptide (HDP) that is responsive to interferons, highlighting a novel aspect of its immune-regulatory functions. elifesciences.orgnih.gov HDPs are small, cationic peptides that play a crucial role in the innate immune response. elifesciences.org The discovery that MOTS-c is encoded by the mitochondrial genome and acts as an HDP expands our understanding of the immune system's origins, suggesting a co-evolution with the mitochondrial genome. elifesciences.orgnih.gov

The expression of endogenous MOTS-c is induced by various stimuli, including interferon-gamma (IFNγ), lipopolysaccharide (LPS), and signals associated with monocyte differentiation. nih.govresearchgate.net This inducibility underscores its role in the body's response to infection and inflammation. Upon stimulation, MOTS-c can translocate to the nucleus, where it regulates gene expression, further influencing the immune response. elifesciences.orgnih.gov

As an HDP, MOTS-c exhibits direct antibacterial properties. nih.gov Its amphipathic and cationic nature allows it to target and disrupt bacterial membranes, a characteristic feature of many HDPs. nih.govelifesciences.org This direct antimicrobial activity, combined with its ability to modulate immune cell function, positions MOTS-c as a multifaceted component of the host's defense system. elifesciences.org

The table below outlines the characteristics of MOTS-c as an interferon-responsive host defense peptide.

CharacteristicDescription
Origin Encoded by a short open reading frame in the mitochondrial 12S rRNA gene. elifesciences.orgnih.govresearchgate.net
Nature Amphipathic and cationic peptide. nih.gov
Induction Expression is induced by IFNγ, LPS, and differentiation signals in monocytes. nih.govresearchgate.net
Function Exhibits direct antibacterial activity and modulates immune cell responses. elifesciences.orgnih.gov
Mechanism of Action Translocates to the nucleus to regulate gene expression related to antigen presentation and IFN signaling. elifesciences.orgnih.gov

Research Methodologies and Experimental Approaches for Mots C Studies

In Vitro Research Models

In vitro models are fundamental for dissecting the direct cellular and molecular effects of MOTS-c, providing a controlled environment to study its influence on specific cell types and pathways.

A variety of cell lines are utilized to explore the diverse functions of MOTS-c. These systems allow for detailed mechanistic studies, including gene expression analysis and investigation of signaling cascades.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a common tool in MOTS-c research. peptidesciences.com Microarray analyses on HEK293 cells treated with MOTS-c have shown significant shifts in global gene expression profiles, confirming the peptide's biological activity. peptidesciences.com These cells have also been used to demonstrate that MOTS-c can translocate from the mitochondria to the nucleus under conditions of metabolic stress, where it regulates the expression of genes containing antioxidant response elements (ARE). nih.gov This nuclear translocation is dependent on the metabolic sensor AMP-activated protein kinase (AMPK). nih.gov

H9c2 Cells: The H9c2 cell line, derived from rat heart tissue, is instrumental in studying the cardiovascular effects of MOTS-c. In models of cardiac stress, such as stimulation with hydrogen peroxide (H₂O₂), overexpression of MOTS-c in H9c2 cells has been shown to protect against apoptosis and activate the AMPK pathway. biotechpeptides.com These cells are also used to model septic cardiomyopathy by treatment with lipopolysaccharide (LPS). In this context, MOTS-c has been observed to reduce the expression of pro-inflammatory cytokines.

THP-1 Monocytes: While direct studies on THP-1 monocytes are emerging, research on macrophages, the differentiated form of monocytes, highlights the role of MOTS-c in modulating inflammation. Studies show MOTS-c can enhance the bactericidal capacity of macrophages and suppress inflammation by controlling the NF-κB pathway. nih.gov It reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.govnih.gov This suggests that cell lines like THP-1 are valuable for investigating the immunomodulatory and anti-inflammatory properties of MOTS-c. nih.gov

Bone Marrow Mesenchymal Stem Cells (BMSCs): The influence of MOTS-c on cellular differentiation and regeneration is often studied using BMSCs. Research indicates that MOTS-c can promote the differentiation of BMSCs into osteoblasts, the cells responsible for bone formation. youtube.com This effect is linked to the activation of the TGF-β pathway, suggesting a role for MOTS-c in bone fracture healing. youtube.com Furthermore, in aged human placenta-derived mesenchymal stem cells, MOTS-c has been shown to restore homeostasis, improve mitochondrial function, and activate AMPK while inhibiting the mTORC1 pathway. youtube.com

A primary focus of MOTS-c research is its role in metabolism. Various assays are employed to quantify its impact on glucose handling and metabolic pathways.

In cell culture systems, the effect of MOTS-c on glucose metabolism is evidenced by increased clearance of glucose from the culture medium and a corresponding accumulation of lactate. peptidesciences.com This indicates a stimulation of glucose utilization. peptidesciences.com Metabolic flux analysis reveals that MOTS-c can inhibit the folate cycle and the associated de novo purine (B94841) biosynthesis pathway. peptidesciences.comresearchgate.net This inhibition leads to the accumulation of 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an intermediate in purine synthesis that is a potent activator of AMPK. researchgate.net The activation of the AMPK pathway is a key mechanism through which MOTS-c exerts its metabolic effects, including the enhancement of glucose uptake in skeletal muscle cells.

In Vivo Animal Models

Animal models, particularly rodents, are indispensable for understanding the systemic effects of MOTS-c in a complex physiological environment. These models allow for the study of its impact on metabolic diseases, aging, and organ-specific pathologies.

To investigate the therapeutic potential of MOTS-c in metabolic disorders, researchers utilize several established rodent models.

High-Fat Diet (HFD)-Induced Obesity: Mice fed a high-fat diet are a widely used model to study obesity and its metabolic consequences. In these models, MOTS-c treatment has been shown to prevent diet-induced obesity and reverse insulin (B600854) resistance. researchgate.net Treated mice exhibit reduced weight gain and fat accumulation compared to untreated controls, without significant changes in food intake. Furthermore, MOTS-c improves glucose tolerance and insulin sensitivity in these animals.

Insulin Resistance: Both age-dependent and diet-induced insulin resistance models are used. In aged mice, which naturally develop insulin resistance, MOTS-c treatment has been shown to restore insulin sensitivity to levels comparable to that of young mice. This is achieved in part by enhancing glucose uptake in skeletal muscle. Similarly, in HFD-fed mice, MOTS-c prevents the onset of insulin resistance by targeting skeletal muscle and activating the AMPK pathway. researchgate.net

Gestational Diabetes Mellitus (GDM): GDM is modeled in mice through a combination of a short-term high-fat diet and low-dose streptozotocin (B1681764) (STZ) administration. nih.gov In this model, daily administration of MOTS-c during pregnancy significantly alleviates hyperglycemia, improves glucose tolerance, and enhances insulin sensitivity. nih.gov The treatment also leads to better reproductive outcomes, such as reduced birth weight and fewer offspring deaths.

Table 1: Summary of MOTS-c Research Findings in Rodent Models of Metabolic Dysfunction

ModelKey FindingsReferences
High-Fat Diet (HFD)-Induced ObesityPrevents weight gain and fat accumulation; improves glucose tolerance and insulin sensitivity. researchgate.net
Age-Dependent Insulin ResistanceReverses insulin resistance in aged mice, restoring sensitivity to levels of young mice.
Gestational Diabetes Mellitus (GDM)Alleviates hyperglycemia, improves glucose tolerance and insulin sensitivity; reduces adverse reproductive outcomes. nih.gov

The effects of MOTS-c on healthy aging and longevity are investigated using aged animal models. Research shows that plasma and skeletal muscle levels of MOTS-c decline with age in both mice and humans.

Table 2: Effects of MOTS-c in Animal Models of Aging

ModelKey FindingsReferences
Aged Mice (22-24 months)Improves physical performance, grip strength, and gait; enhances running capacity. nih.govyoutube.com
Middle-Aged Mice (12 months)Significantly improves physical performance on treadmills. youtube.com

The protective effects of MOTS-c are also explored in models of heart disease and other organ damage.

Cardiovascular Disease:

Heart Failure: A common model for heart failure involves transverse aortic constriction (TAC) in mice, which mimics pressure overload on the heart. biotechpeptides.com In this model, MOTS-c administration attenuated cardiac dysfunction, reduced cardiac remodeling and inflammation, and increased antioxidant capacity. biotechpeptides.com

Diabetic Cardiomyopathy: This condition is often induced in mice using streptozotocin (STZ) to model type 1 diabetes. MOTS-c treatment in these diabetic mice significantly ameliorated cardiac dysfunction and adverse remodeling. The protective effects were associated with the activation of the AMPK pathway and inhibition of inflammation in the heart. In diabetic rat models, MOTS-c was also found to repair myocardial damage and preserve cardiac function by inhibiting apoptosis.

Organ-Specific Injury:

Radiation-Induced Lung Injury: In a mouse model where lung irradiation was performed, daily MOTS-c injections significantly ameliorated lung tissue damage, inflammation, and oxidative stress. It also reversed the apoptosis and mitochondrial damage of alveolar epithelial cells.

Table 3: MOTS-c Research in Models of Cardiovascular Disease and Organ Injury

ModelKey FindingsReferences
Heart Failure (Transverse Aortic Constriction)Attenuates cardiac dysfunction and remodeling; reduces inflammation and oxidative stress. biotechpeptides.com
Diabetic Cardiomyopathy (STZ-induced)Ameliorates cardiac dysfunction and adverse remodeling; activates AMPK and inhibits inflammation.
Radiation-Induced Lung InjuryReduces lung tissue damage, inflammation, and oxidative stress; reverses cellular apoptosis.

Models of Musculoskeletal Disorders and Bone Loss

The investigation of MOTS-c (human) (trifluoroacetate salt) in the context of musculoskeletal health has utilized various preclinical models to elucidate its potential therapeutic effects. In the realm of bone loss, a significant model employed is the ovariectomized (OVX) mouse. This model mimics postmenopausal osteoporosis, a condition characterized by a decline in estrogen levels leading to accelerated bone resorption. In studies using 8-week-old C57BL/6 female mice that have undergone ovariectomy, MOTS-c administration has been shown to significantly alleviate bone loss. osti.govnih.gov This protective effect is attributed to the inhibition of osteoclast formation, the cells responsible for bone breakdown. osti.govnih.gov Micro-CT scans have been instrumental in visualizing and quantifying the preservation of bone architecture in these models following MOTS-c treatment. osti.govbiotechpeptides.com

Another relevant model involves the local implantation of ultra-high molecular weight polyethylene (B3416737) (UHMWPE) particles to induce osteolysis, a condition of localized bone loss often seen around joint replacements. nih.govnih.gov In this model, MOTS-c has demonstrated the ability to rescue bone loss, highlighting its potential in mitigating inflammatory-driven bone destruction. nih.gov Furthermore, research has explored the role of MOTS-c in promoting the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs), which are crucial for bone formation. nih.gov These studies provide a foundational understanding of how MOTS-c may contribute to maintaining skeletal integrity. nih.gov

Inflammatory and Neurological Disease Models

The anti-inflammatory properties of MOTS-c have been investigated in a variety of disease models. In models of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA), MOTS-c has been shown to improve survival rates and reduce the bacterial load in mice. nih.gov This is accompanied by a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an increase in the anti-inflammatory cytokine IL-10. nih.gov Similarly, in models of non-obese diabetes, which has an autoimmune inflammatory component, MOTS-c treatment has been observed to reduce the infiltration of T cells into the islets of the pancreas, thereby protecting the insulin-producing beta cells from destruction. nih.gov

In the context of neurological disorders, MOTS-c has been studied in models of neuropathic pain, such as the spared nerve injury (SNI) model in mice. researchgate.netacs.org Research indicates that MOTS-c can produce dose-dependent antinociceptive effects in these models. acs.org The mechanisms underlying these effects are linked to the inhibition of microglia activation and a reduction in neuronal oxidative damage within the spinal cord. researchgate.netacs.org Furthermore, studies have shown that MOTS-c can ameliorate memory deficits induced by substances like lipopolysaccharide (LPS), which is used to create a model of neuroinflammation. nih.gov In these models, MOTS-c treatment has been found to downregulate the expression of pro-inflammatory cytokines in the hippocampus. nih.gov

Molecular and "Omics" Methodologies

The exploration of MOTS-c's mechanisms of action has been greatly advanced by the application of sophisticated molecular and "omics" techniques. These methodologies have provided a deeper understanding of how this mitochondrial-derived peptide influences cellular processes at the genetic, metabolic, and protein levels.

Transcriptomic Analysis and Gene Expression Profiling (e.g., qRT-PCR)

Transcriptomic analysis has been a cornerstone in understanding the broad impact of MOTS-c on cellular function. Microarray analyses performed on human embryonic kidney (HEK293) cells treated with MOTS-c have revealed significant shifts in global gene expression profiles. nih.gov These studies have shown that MOTS-c can regulate a wide range of genes, particularly those responsive to metabolic stress. usc.edunih.gov A key finding from these analyses is the regulation of genes containing antioxidant response elements (ARE), which are crucial for cellular defense against oxidative stress. nih.govusc.edunih.gov

Quantitative real-time polymerase chain reaction (qRT-PCR) has been extensively used to validate the findings from broader transcriptomic studies and to investigate the expression of specific genes of interest. For instance, qRT-PCR has been employed to measure the mRNA levels of osteogenesis-related genes such as alkaline phosphatase (ALP), Bglap, and Runx2 in bone mesenchymal stem cells (BMSCs) following MOTS-c treatment. nih.gov This technique has also been crucial in quantifying the expression of thermogenic genes like PGC-1α, UCP1, and Dio2 in adipocytes, and in assessing the mRNA levels of cytokines like IFN-γ. nih.govresearchgate.net

Metabolomic Analysis for Pathway Identification

Global unbiased metabolomic profiling has been instrumental in identifying the primary metabolic pathways targeted by MOTS-c. nih.gov These studies have revealed a distinct metabolic signature in cells treated with MOTS-c, strongly pointing to its action on the folate-methionine cycle and the interconnected de novo purine biosynthesis pathway. nih.gov By analyzing the changes in metabolite levels, researchers have been able to map the flow of molecules through these pathways and identify key points of regulation by MOTS-c. This approach has been fundamental in understanding how MOTS-c influences cellular energy metabolism and nucleotide synthesis. nih.gov

Proteomic Approaches for Protein Expression and Modification Studies (e.g., Western Blotting)

Proteomic analyses have provided critical insights into the proteins that are affected by MOTS-c. One key technique in this area is Western blotting, which allows for the detection and quantification of specific proteins. Western blot analysis has been widely used to examine the expression and phosphorylation status of key signaling proteins in response to MOTS-c. For example, it has been used to show that MOTS-c treatment promotes the phosphorylation of AMP-activated protein kinase (AMPK) and can enhance the expression of proteins like uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov The technique has also been used to confirm the nuclear translocation of transcription factors like NF-κB and to detect the expression of osteogenesis-related genes at the protein level. nih.govnih.gov

A significant challenge in MOTS-c research has been its detection via Western blot due to its small size. nih.gov While its calculated molecular weight is 2.2 kDa, it often appears as a band around 6 kDa, which is thought to be due to oligomerization or post-translational modifications. nih.gov Proteomic analysis following immunoprecipitation of proteins like CK2α has also been used to identify proteins that interact with key signaling molecules in a tissue-specific manner following MOTS-c administration. nih.gov

Immunological Techniques (e.g., ELISA, Immunohistochemistry, Immunofluorescence)

Immunological techniques are vital for quantifying MOTS-c levels and visualizing its localization within tissues and cells. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantitative measurement of MOTS-c in various biological fluids, including serum, plasma, and cell culture supernates, as well as in tissue homogenates. mdpi.commybiosource.com This technique is based on the specific binding of antibodies to MOTS-c and provides a sensitive means of determining its concentration. mybiosource.com

Peptide Synthesis and Characterization for Research Applications

The production of MOTS-c for research purposes relies on precise chemical synthesis and rigorous quality control. These processes ensure that the peptide used in studies is of verifiable purity and identity, which is fundamental to the integrity of experimental outcomes.

Considerations for Solid-Phase Peptide Synthesis and Trifluoroacetate (B77799) Salt Presence

MOTS-c, a 16-amino-acid peptide, is most commonly produced for research applications using Solid-Phase Peptide Synthesis (SPPS). simplepeptide.compeptidesciences.com This method involves building the peptide chain sequentially while one end is anchored to a solid polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS due to its use of milder reaction conditions compared to other methods. rsc.org

The SPPS process using Fmoc chemistry involves repeated cycles of two main steps:

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a base such as piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) are often used to facilitate this bond formation. beilstein-journals.org

This cycle is repeated until the full 16-amino-acid sequence of MOTS-c is assembled. Upon completion of the synthesis, the peptide must be cleaved from the solid resin support, and any remaining protecting groups on the amino acid side chains must be removed. This is accomplished using a strong acid "cocktail." beilstein-journals.org

The most common and critical component of this cleavage cocktail is Trifluoroacetic acid (TFA). beilstein-journals.orgnovoprolabs.com A typical mixture may consist of 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. beilstein-journals.org During this final step, the strong acidity of TFA breaks the bond linking the peptide to the resin and removes the side-chain protecting groups. youtube.com

A direct consequence of this process is that the final, purified peptide is obtained as a trifluoroacetate salt. The negatively charged trifluoroacetate ions (CF₃COO⁻) act as counter-ions to the positively charged amine groups on the peptide. Therefore, the lyophilized (freeze-dried) white powder commonly used in research is technically MOTS-c (human) (trifluoroacetate salt). The presence of TFA is significant as it can influence experimental results, potentially by altering pH or through direct cellular interactions, making it a crucial consideration in study design. novoprolabs.com

Table 1: Overview of MOTS-c (human) Synthesis and Product

Parameter Description
Synthesis Method Solid-Phase Peptide Synthesis (SPPS), typically using Fmoc chemistry. rsc.org
Amino Acid Sequence Met-Arg-Trp-Gln-Glu-Met-Gly-Tyr-Ile-Phe-Tyr-Pro-Arg-Lys-Leu-Arg. nih.gov
Cleavage & Deprotection Agent Primarily Trifluoroacetic acid (TFA). beilstein-journals.orgnovoprolabs.com
Final Product Form Lyophilized powder.

| Chemical Form | Trifluoroacetate salt. novoprolabs.com |

Analytical Techniques for Purity and Identity Verification (e.g., HPLC)

To ensure the quality of synthetic MOTS-c for research, its purity and identity must be rigorously verified. The two primary analytical techniques for this characterization are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS). peptidesciences.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthetic peptide. almacgroup.com For peptides like MOTS-c, reversed-phase HPLC (RP-HPLC) is the most common configuration. In this technique, the peptide sample is dissolved in a suitable diluent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (typically C18). nih.gov

A mobile phase, consisting of a gradient mixture of two solvents (e.g., Solvent A: water with 0.1% TFA, and Solvent B: acetonitrile (B52724) with 0.1% TFA), is pumped through the column. nih.gov The gradient, which typically involves an increasing concentration of the organic solvent (acetonitrile), causes the sample components to elute from the column at different times based on their hydrophobicity. The target MOTS-c peptide will have a specific retention time, while impurities—such as deletion sequences or incompletely deprotected peptides—will elute at different times. almacgroup.com A UV detector, usually set at a wavelength of ~220 nm, measures the absorbance of the eluting components, producing a chromatogram where the area of the main peak relative to the total area of all peaks represents the peptide's purity. nih.gov For research applications, a purity of >98% is often required. nih.gov

Mass Spectrometry (MS) is used to confirm the identity of the peptide by measuring its molecular weight with high accuracy. peptidesciences.comnih.gov The analysis provides a mass-to-charge ratio (m/z) of the peptide, which can be compared to the theoretical (calculated) molecular weight based on its amino acid sequence. This verification ensures that the correct peptide was synthesized. The combination of HPLC with MS (LC-MS) provides a powerful analytical tool, offering data on both the purity and the identity of the MOTS-c peptide in a single analysis. nih.govalmacgroup.com

Table 2: Typical Parameters for RP-HPLC Purity Analysis of MOTS-c

Parameter Specification Purpose
Column C18, 3-5 µm particle size. nih.gov Nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA). nih.gov Aqueous solvent. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA). nih.gov Organic solvent for eluting the peptide from the column.
Flow Rate ~0.5-1.0 mL/min. nih.gov Controls the speed of the separation.
Detection UV at 210-230 nm. almacgroup.com Measures the peptide bonds to quantify the amount of peptide and impurities.

| Purity Acceptance | Typically >98%. nih.gov | Ensures the sample is free from significant levels of synthesis-related impurities. |

Conclusion and Future Directions in Mots C Research

Synthesis of Key Academic Findings on MOTS-c Biological Roles

MOTS-c is a 16-amino-acid peptide that functions as a mitokine, or mitochondrial hormone, primarily targeting skeletal muscle to regulate metabolic homeostasis. nih.govnih.govucsf.edu Its expression is notably influenced by physiological states, increasing in response to exercise and cellular stress while declining with age. biorxiv.orgnih.govnih.gov Under conditions of metabolic stress, MOTS-c translocates from the mitochondria to the nucleus, where it modulates the expression of a suite of adaptive genes, including those with antioxidant response elements (ARE). mdpi.comnih.govnih.gov

The primary mechanism of action for MOTS-c involves the folate cycle and the subsequent activation of the 5'-AMP-activated protein kinase (AMPK) pathway. nih.govnih.govnih.govnih.gov By inhibiting the folate-purine pathway, MOTS-c leads to the accumulation of the intermediate AICAR, a potent AMPK activator. nih.govpeptidesciences.com This activation is central to many of MOTS-c's observed biological effects.

Key biological roles of MOTS-c are diverse and interconnected, highlighting its systemic importance:

Metabolic Regulation: It enhances insulin (B600854) sensitivity, improves glucose uptake and utilization in muscle, and promotes fatty acid oxidation. swolverine.comfrontiersin.orge-dmj.org Studies have shown it can prevent high-fat diet-induced obesity and reverse age-dependent insulin resistance in preclinical models. nih.govucsf.edunih.gov

Aging and Stress Resistance: MOTS-c acts as a cellular stress-response signal, improving resilience against metabolic and oxidative stress. swolverine.comlotilabs.com Its decline with age is linked to age-related metabolic dysfunction, and its restoration in older animals has been shown to improve healthspan and physical function. nih.govpsychologytoday.comyoutube.com

Systemic Effects: Beyond muscle, MOTS-c exerts effects on various tissues. It promotes the activation of brown adipose tissue, reduces fat accumulation, and possesses anti-inflammatory properties by lowering pro-inflammatory cytokines. nih.govuniprot.orgyoutube.com It also shows cardioprotective effects and plays a role in bone metabolism. nih.govfrontiersin.orgnih.gov

Interactive Table 1: Summary of Key Biological Roles of MOTS-c

Biological Role Key Findings Primary Mechanism(s) Supporting References
Metabolic Homeostasis Enhances insulin sensitivity; Improves glucose utilization; Prevents diet-induced obesity; Reverses age-related insulin resistance. Activation of the Folate-AICAR-AMPK pathway. nih.gov, nih.gov, nih.gov, ucsf.edu, nih.gov
Exercise Response Levels increase with exercise; Enhances physical performance, endurance, and capacity. Activation of AMPK; Regulation of metabolic substrate use. swolverine.com, nih.gov, peptidesciences.com, psychologytoday.com
Aging & Longevity Levels decline with age; Improves healthspan and physical function in aged mice; Acts as a stress-response hormone. Regulation of stress-adaptation genes (ARE); Potential modulation of longevity pathways. nih.gov, swolverine.com, nih.gov, psychologytoday.com
Anti-Inflammatory Action Reduces levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Inhibition of inflammatory signaling pathways, potentially downstream of AMPK activation. nih.gov, frontiersin.org, youtube.com
Tissue-Specific Effects Cardioprotective functions; Promotes osteoblast differentiation and inhibits osteoclast formation; Activates brown adipose tissue. Varies by tissue; includes AMPK activation and NRG1-ErbB4 signaling in the heart. nih.gov, uniprot.org, frontiersin.org, nih.gov
Mitochondrial-Nuclear Communication Translocates to the nucleus under stress to regulate gene expression. AMPK-dependent nuclear translocation; Binds to antioxidant response elements (ARE) in gene promoters. nih.gov, mdpi.com, nih.gov, biorxiv.org

Identification of Unaddressed Questions and Knowledge Gaps in the Field

Despite the rapid accumulation of knowledge, several critical questions about MOTS-c biology remain unanswered. Addressing these gaps is essential for a complete understanding of its function and for its successful therapeutic development. researchgate.netnih.govnih.gov

Key knowledge gaps include:

Molecular Transport and Receptors: The precise mechanisms governing the export of MOTS-c mRNA from the mitochondria and the peptide's subsequent translocation into the nucleus are not fully understood. nih.govnih.gov It is hypothesized that other proteins may be required to facilitate its entry into the nucleus. nih.gov Furthermore, a specific cell surface receptor for its hormone-like actions has yet to be identified.

Tissue and Context Specificity: While skeletal muscle is a primary target, the full range of MOTS-c's actions across different tissues and cell types needs further investigation. nih.govfrontiersin.org The downstream signaling pathways it activates appear to be tissue-specific, as seen in the heart versus the brain, but the reasons for this specificity are unclear. nih.govfrontiersin.org

Regulation of Expression: The specific molecular signals that regulate MOTS-c expression in response to different types of exercise (e.g., intensity, duration) are not well defined. nih.gov Similarly, the upstream factors contributing to its age-related decline are still being explored. researchgate.net

Human Physiology and Polymorphisms: While preclinical data are robust, more extensive human studies are needed. nih.gov The functional significance of human genetic polymorphisms in the MOTS-c coding region and their definitive link to longevity and metabolic diseases require further mechanistic research. researchgate.net

Interaction with other Mitokines: The potential synergistic or antagonistic interactions between MOTS-c and other mitochondrial-derived peptides, such as humanin, are largely unexplored. researchgate.net

Interactive Table 2: Key Unaddressed Questions in MOTS-c Research

Research Area Unanswered Question / Knowledge Gap Potential Significance Supporting References
Molecular Biology What is the specific cell surface receptor for MOTS-c? How is its transport from mitochondria to the nucleus regulated? Identification of a receptor would enable targeted drug development and clarify its signaling cascade. nih.gov, nih.gov, nih.gov
Tissue Specificity Why do downstream signaling effects of MOTS-c differ between tissues (e.g., heart, muscle, bone)? Understanding tissue-specific actions is crucial for developing therapies that target specific organs or diseases. nih.gov, frontiersin.org, frontiersin.org
Physiology What are the precise upstream signals that modulate MOTS-c levels during different types of exercise and during aging? Could lead to targeted exercise or lifestyle recommendations to optimize endogenous MOTS-c production. nih.gov, researchgate.net
Human Genetics What is the definitive functional impact of MOTS-c genetic polymorphisms on human health, metabolism, and lifespan? Could inform personalized medicine approaches for metabolic and age-related diseases. researchgate.net
Clinical Translation What are the long-term effects and optimal application methods for exogenous MOTS-c in human clinical settings? Essential for moving from promising preclinical data to effective and safe human therapies. nih.gov, researchgate.net

Emerging Research Avenues and Innovative Methodological Approaches

The field is actively exploring new avenues to dissect the complex biology of MOTS-c. A significant emerging theme is the investigation of MOTS-c as a key "exerkine," a factor that mediates the systemic health benefits of exercise, with a focus on its role in inter-organ communication. frontiersin.orgnih.gov Research into its tissue-specific functions, particularly in bone metabolism and neuroprotection, is also gaining momentum. frontiersin.orgnih.govsciengine.com

Innovative methodological approaches are being employed to overcome existing challenges. For instance, to study its effects on the central nervous system, researchers have fused MOTS-c with cell-penetrating peptides to facilitate its passage across the blood-brain barrier. e-dmj.org Advanced techniques like functional enrichment analysis are being used to map its broad effects on cellular processes such as angiogenesis and apoptosis. nih.govfrontiersin.org Furthermore, the development of highly sensitive assays is crucial for accurately quantifying endogenous levels in different tissues and in circulation, which is vital for human studies correlating MOTS-c levels with physiological states. researchgate.net

Prospective Translational Research Directions for Biological Systems

The preclinical data on MOTS-c present a compelling case for its therapeutic potential across a spectrum of diseases. e-dmj.orglotilabs.comresearchgate.net The most prominent translational direction is the development of MOTS-c or its analogues for the treatment of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome. nih.govuniprot.org Its ability to improve insulin sensitivity and glucose homeostasis directly addresses the core pathophysiology of these conditions. nih.govucsf.edu

Another major focus is on age-related diseases. mdpi.compsychologytoday.com Given its demonstrated ability to reverse aspects of age-related physical decline and improve healthspan in animal models, MOTS-c is a promising candidate for combating frailty, sarcopenia, and potentially osteoporosis. frontiersin.orgnih.govyoutube.com Its cardioprotective and anti-inflammatory properties also suggest its utility in cardiovascular diseases, particularly those linked to metabolic dysfunction. nih.govnih.govfrontiersin.org

Potential of Synthetic Biology Approaches in MOTS-c Research and Development

Synthetic biology offers a powerful toolkit to accelerate MOTS-c research and unlock its therapeutic potential. nih.govnih.gov This field can provide innovative solutions for both studying the peptide and producing it for therapeutic use. For instance, genetically engineered bacteria or other microorganisms could be developed to serve as bio-factories for the scalable and cost-effective production of MOTS-c. nih.govresearchgate.net

Beyond production, synthetic biology could be used to create novel delivery systems. One proposed avenue is the use of engineered probiotics that can produce and release MOTS-c in a controlled manner within the body, offering a targeted and responsive therapeutic platform. nih.gov Furthermore, synthetic gene circuits could be designed to function as biosensors, reporting on the activity of the MOTS-c pathway. This would enable high-throughput screening of small molecules that could modulate endogenous MOTS-c activity, providing an alternative therapeutic strategy to direct peptide administration. These approaches represent a forward-looking strategy to harness the full potential of this unique mitochondrial-derived peptide. nih.govresearchgate.net

Q & A

Q. What methodological considerations are critical for quantifying residual trifluoroacetic acid (TFA) in MOTS-c (human) preparations?

Residual TFA in peptide formulations must be quantified to ensure biological safety and experimental reproducibility. A validated HPLC method involves preparing a trifluoroacetic acid stock standard solution (0.1 mg/mL) and generating a calibration curve using peak area responses. The limit is typically ≤200 ppm, calculated using the formula: TFA (ppm)=5000×CW\text{TFA (ppm)} = \frac{5000 \times C}{W}

where CC is the TFA concentration (mg/mL) and WW is the peptide weight (mg) . Cross-validation with ion chromatography or NMR can resolve discrepancies between methods .

Q. How does trifluoroacetate function as a counterion in peptide synthesis and purification?

Trifluoroacetate salts enhance peptide solubility during solid-phase synthesis and act as ion-pairing agents in reverse-phase HPLC purification. The acidic nature of TFA improves separation efficiency by protonating basic amino acid residues, reducing column interactions. Post-purification, residual TFA is removed via lyophilization, but trace amounts often persist, necessitating quantification .

Q. What safety protocols are essential when handling trifluoroacetate salts in laboratory settings?

TFA is corrosive and requires handling under fume hoods with PPE (gloves, goggles). Storage should adhere to OSHA Hazard Communication Standard guidelines, including proper labeling and spill containment. Waste disposal must comply with TSCA R&D exemption criteria, supervised by a technically qualified individual .

Advanced Research Questions

Q. How can researchers address analytical interference from trifluoroacetate in NMR or mass spectrometry studies?

In 1H^1\text{H}-NMR, TFA’s strong proton signals (δ \sim11.5 ppm) may obscure peptide signals. Deuterated solvents or alternative counterions (e.g., acetate) mitigate this. For MS, TFA causes ion suppression; substituting with formic acid or using desalting columns improves ionization efficiency .

Q. What experimental strategies resolve contradictions in peptide stability data linked to trifluoroacetate residues?

Residual TFA can alter peptide conformation or bioactivity. Researchers should:

  • Compare stability assays (e.g., circular dichroism) with/without TFA removal (e.g., dialysis).
  • Use orthogonal techniques (HPLC, LC-MS) to correlate TFA levels with functional outcomes.
  • Control pH rigorously, as TFA’s acidity (pKa \sim0.5) may influence degradation pathways .

Q. How can trifluoroacetate contamination impact in vitro or in vivo biological assays, and how is this controlled?

TFA at >200 ppm may exhibit cytotoxicity or off-target effects. To validate assays:

  • Include a TFA-only control at expected residual levels.
  • Use cell viability assays (e.g., MTT) to establish safe thresholds.
  • For in vivo studies, purify peptides further via size-exclusion chromatography or dialysis .

Method Optimization & Data Interpretation

Q. What chromatographic parameters optimize separation of MOTS-c from trifluoroacetate during purification?

  • Column: C18 or C8 stationary phase.
  • Mobile Phase: Gradient elution with 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
  • Flow Rate: 1 mL/min for analytical, 5–10 mL/min for preparative scale.
  • Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (TFA). Post-run, validate purity with mass spectrometry .

Q. How do buffer conditions affect MOTS-c stability when formulated as a trifluoroacetate salt?

  • pH: Stability is highest near physiological pH (7.4); acidic conditions (pH <5) accelerate deamidation.
  • Temperature: Store lyophilized peptides at −20°C; avoid repeated freeze-thaw cycles.
  • Excipients: Add cryoprotectants (trehalose) or antioxidants (methionine) to mitigate oxidation .

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